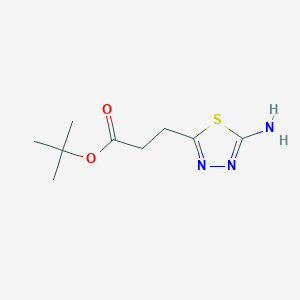![molecular formula C9H7BrN2O B2723816 (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 452276-28-7](/img/structure/B2723816.png)
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine, also known as BRINol, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes. In
Mechanism of Action
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is believed to exert its effects through the inhibition of certain enzymes and proteins. Specifically, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. Additionally, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin. Additionally, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to increase the production of certain cytokines, which are involved in immune system function.
Advantages and Limitations for Lab Experiments
One advantage of using (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its specificity for certain enzymes and proteins. This allows researchers to selectively modulate certain biological processes without affecting others. Additionally, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is relatively easy to synthesize, making it a readily available tool for researchers. However, one limitation of using (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine is that its effects may be dose-dependent, making it difficult to determine optimal dosages for experiments.
Future Directions
There are many potential future directions for research involving (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine. One area of interest is in the development of (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine and its effects on various biological processes. Finally, there is potential for the development of new (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine analogs with improved specificity and efficacy.
Synthesis Methods
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine can be synthesized through a multi-step process involving the reaction of 5-bromoindole with various reagents. One common method involves the reaction of 5-bromoindole with hydroxylamine-O-sulfonic acid in the presence of sodium acetate and acetic anhydride. This reaction yields the intermediate product, which is then reacted with formaldehyde to produce (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine.
Scientific Research Applications
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has shown potential applications in a variety of scientific research areas. One area of interest is in cancer research, where (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to inhibit the growth of cancer cells in vitro. Additionally, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to exhibit anti-inflammatory properties, making it a potential tool for studying inflammatory diseases. In the field of neuroscience, (NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine has been shown to modulate the activity of certain neurotransmitters, making it a potential tool for studying neurological disorders.
properties
IUPAC Name |
(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVMIJXDSHTOF-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663876 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

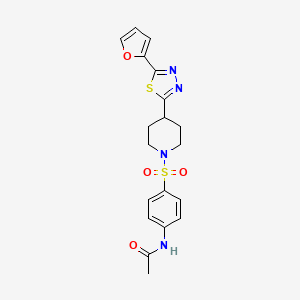
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2723735.png)
![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
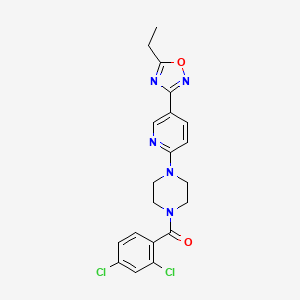
![2-[cyano(3-ethylphenyl)amino]-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide](/img/structure/B2723746.png)
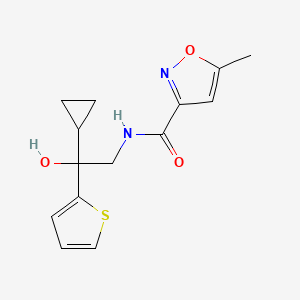
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate](/img/structure/B2723749.png)
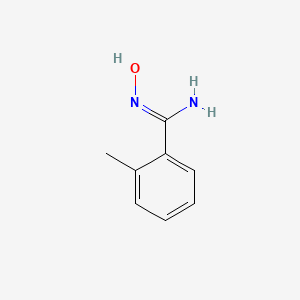
![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)propionamide](/img/structure/B2723752.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2723753.png)
![(1R,5S)-3-benzyl-8-((E)-styrylsulfonyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2723754.png)
